molecular formula C17H18ClNOS B14565609 3-(Benzylsulfanyl)-2-chloro-N-phenylbutanamide CAS No. 61350-95-6

3-(Benzylsulfanyl)-2-chloro-N-phenylbutanamide

Cat. No.: B14565609
CAS No.: 61350-95-6
M. Wt: 319.8 g/mol
InChI Key: ZDAVUZAPFLRJSI-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-2-chloro-N-phenylbutanamide is an organic compound that features a benzylsulfanyl group, a chloro group, and a phenylbutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-2-chloro-N-phenylbutanamide typically involves the following steps:

    Formation of the Benzylsulfanyl Group: This can be achieved by reacting a suitable benzyl halide with a thiol compound under basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine, such as aniline, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-2-chloro-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylsulfanyl)-2-chloro-N-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-2-chloro-N-phenylbutanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfanyl)-N-(chloroacetyl)valine: Similar structure with a valine moiety instead of the phenylbutanamide.

    Thiazole-based Schiff base derivatives: Contain a benzylsulfanyl group and exhibit similar biological activities.

Uniqueness

3-(Benzylsulfanyl)-2-chloro-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61350-95-6

Molecular Formula

C17H18ClNOS

Molecular Weight

319.8 g/mol

IUPAC Name

3-benzylsulfanyl-2-chloro-N-phenylbutanamide

InChI

InChI=1S/C17H18ClNOS/c1-13(21-12-14-8-4-2-5-9-14)16(18)17(20)19-15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3,(H,19,20)

InChI Key

ZDAVUZAPFLRJSI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC1=CC=CC=C1)Cl)SCC2=CC=CC=C2

Origin of Product

United States

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